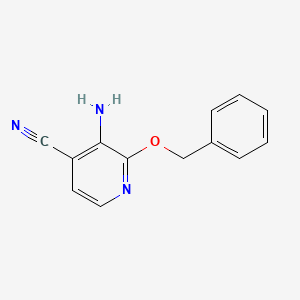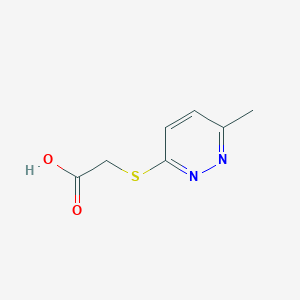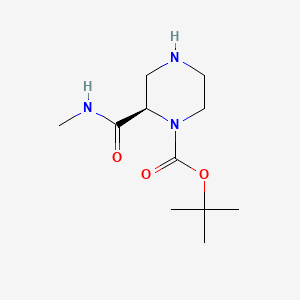![molecular formula C17H22N2O4 B13341502 4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid](/img/structure/B13341502.png)
4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by a spirocyclic framework, which includes a diazaspiroheptane core and a benzoic acid moiety. The presence of the tert-butoxycarbonyl (Boc) protecting group further enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the benzoic acid moiety. The tert-butoxycarbonyl group is often introduced as a protecting group to prevent unwanted side reactions during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for its application in large-scale production, particularly in the pharmaceutical industry.
化学反応の分析
Types of Reactions
4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation while maintaining the integrity of the spirocyclic core.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It is explored for its potential therapeutic properties, including its role as a building block in drug development.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of 4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The spirocyclic core and benzoic acid moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. The tert-butoxycarbonyl group may also play a role in modulating the compound’s reactivity and stability, influencing its overall biological activity.
類似化合物との比較
Similar Compounds
4-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)picolinic acid: This compound shares a similar spirocyclic core but differs in the presence of a picolinic acid moiety instead of benzoic acid.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Another related compound with a similar spirocyclic structure but different functional groups.
Uniqueness
4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid is unique due to its specific combination of the spirocyclic core, benzoic acid moiety, and tert-butoxycarbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H22N2O4 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
4-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptan-6-yl]benzoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-10-17(11-19)8-18(9-17)13-6-4-12(5-7-13)14(20)21/h4-7H,8-11H2,1-3H3,(H,20,21) |
InChIキー |
CZPMROKTXPRHGI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


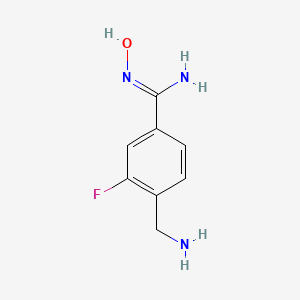
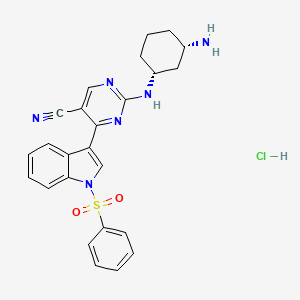
amine](/img/structure/B13341427.png)
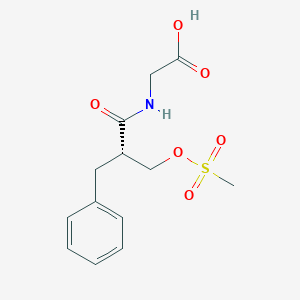


![3-Chloro-2-[(pyrrolidin-3-yloxy)methyl]-5-(trifluoromethyl)pyridine hydrochloride](/img/structure/B13341450.png)


![2-{[1-(4-Bromophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13341475.png)
